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CYCLOPENTYL 2-PYRIDYL

KETONE

Cat. No.: B116218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclopentyl 2-pyridyl ketone, also known by its systematic IUPAC name (cyclopentyl)

(pyridin-2-yl)methanone and synonym 2-cyclopentanecarbonylpyridine, is a chemical

compound with the molecular formula C₁₁H₁₃NO.[1] This molecule, featuring a cyclopentyl ring

linked to a pyridine ring through a ketone functional group, serves as a versatile scaffold in

organic synthesis and holds potential for investigation in medicinal chemistry. This technical

guide provides a comprehensive overview of its molecular structure, physicochemical

properties, and key analytical and synthetic considerations.

Molecular Structure and Identification
The core structure of cyclopentyl 2-pyridyl ketone consists of a five-membered cyclopentane

ring and a six-membered pyridine ring, connected by a carbonyl group. The nitrogen atom in

the pyridine ring is at position 2 relative to the ketone substituent.
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Identifier Value

IUPAC Name (Cyclopentyl)(pyridin-2-yl)methanone

Synonyms 2-Cyclopentanecarbonylpyridine

CAS Number 157592-43-3

Molecular Formula C₁₁H₁₃NO[1]

SMILES C1CCC(C1)C(=O)C2=CC=CC=N2[1]

InChI
InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-

3-4-8-12-10/h3-4,7-9H,1-2,5-6H2

InChIKey STBHDACSUPGHPA-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data
Detailed experimental data for the physicochemical properties of cyclopentyl 2-pyridyl ketone
are not readily available in the public domain. However, computational predictions and data

from analogous structures provide valuable insights.

Property Value Source

Molecular Weight 175.23 g/mol [1]

Topological Polar Surface Area

(TPSA)
29.96 Å² Computational

logP (Octanol-Water Partition

Coefficient)
2.45 Computational

Hydrogen Bond Donors 0 Computational

Hydrogen Bond Acceptors 2 Computational

Rotatable Bonds 2 Computational

Spectroscopic Characterization:
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While specific spectra for cyclopentyl 2-pyridyl ketone are not publicly available, the

expected spectroscopic features can be inferred from its structure and general principles of

spectroscopy for ketones.

¹H NMR: The spectrum would be expected to show multiplets for the cyclopentyl protons,

and distinct aromatic signals for the protons on the pyridine ring.

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region

(typically 190-220 ppm). Signals for the carbons of the cyclopentyl and pyridine rings would

also be present in their respective expected regions.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching

vibration of the ketone would be prominent, typically in the range of 1680-1715 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+)

corresponding to the molecular weight of the compound. Fragmentation patterns would likely

involve cleavage at the bonds adjacent to the carbonyl group.

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of

cyclopentyl 2-pyridyl ketone are not currently available. However, general methodologies for

the synthesis of similar aryl ketones can be adapted. A plausible synthetic approach is outlined

below as a representative example.

Example Synthetic Workflow:
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General Synthetic and Analytical Workflow for a Pyridyl Ketone

Synthesis

Purification & Analysis

2-Bromopyridine & Cyclopentanecarboxaldehyde

Grignard Reagent Formation
(e.g., with Mg)

Grignard Reaction

Oxidation
(e.g., with PCC or Swern Oxidation)

Cyclopentyl 2-pyridyl ketone

Purification
(e.g., Column Chromatography)

Structural Characterization
(NMR, IR, MS)

Purity Assessment
(HPLC, GC)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and analysis of a pyridyl ketone.
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Methodology for a Representative Synthesis (Grignard Reaction):

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert

atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous

diethyl ether. A solution of 2-bromopyridine in anhydrous diethyl ether is added dropwise to

initiate the formation of the Grignard reagent, 2-pyridylmagnesium bromide.

Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A

solution of cyclopentanecarboxaldehyde in anhydrous diethyl ether is then added dropwise

with stirring. The reaction is allowed to proceed to completion, typically monitored by thin-

layer chromatography (TLC).

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with

diethyl ether. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and the solvent is removed under reduced pressure to yield the crude

secondary alcohol.

Oxidation: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane). An

oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol, is

then used to oxidize the secondary alcohol to the corresponding ketone, cyclopentyl 2-
pyridyl ketone.

Purification: The crude ketone is purified by column chromatography on silica gel using an

appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure

product.

Analytical Methods:

High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed

using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile,

with detection by UV spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the

molecular weight and purity of the compound. The fragmentation pattern observed in the

mass spectrum can provide structural information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

essential for confirming the chemical structure of the final product.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of the ketone

functional group.

Biological Activity and Drug Development Potential
As of the current literature, there is no specific information available regarding the biological

activity or potential applications in drug development for cyclopentyl 2-pyridyl ketone.

However, the pyridine ring is a common motif in many biologically active compounds and

approved drugs.[2] The presence of this heterocycle suggests that cyclopentyl 2-pyridyl
ketone and its derivatives could be of interest for screening in various biological assays.

The broader class of cyclopentenone-containing molecules has been shown to exhibit a range

of biological activities, including anti-inflammatory, cytostatic, and enzyme inhibitory effects.[1]

[3] While cyclopentyl 2-pyridyl ketone is not a cyclopentenone, the structural similarity of the

five-membered ring warrants further investigation into its potential biological properties.

Conclusion
Cyclopentyl 2-pyridyl ketone is a well-defined chemical entity with potential for further

exploration in synthetic and medicinal chemistry. While detailed experimental data and

biological activity studies are currently lacking in the public domain, this guide provides a

foundational understanding of its structure, predicted properties, and potential avenues for its

synthesis and analysis. The presence of the pyridyl moiety, a known pharmacophore, suggests

that this compound and its derivatives may be valuable starting points for the discovery of

novel bioactive molecules. Further research is needed to fully elucidate its chemical and

biological characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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